molecular formula C7H7NO B6253262 3-ethyl-4-ethynyl-1,2-oxazole CAS No. 2137742-33-5

3-ethyl-4-ethynyl-1,2-oxazole

Cat. No.: B6253262
CAS No.: 2137742-33-5
M. Wt: 121.1
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Description

3-Ethyl-4-ethynyl-1,2-oxazole is a chemical compound designed for research and development applications. It features a 1,2-oxazole (isoxazole) ring system substituted with an ethyl group at the 3-position and a reactive ethynyl (acetylene) group at the 4-position . The ethynyl moiety serves as a versatile handle for further synthetic modification via metal-catalyzed coupling reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), making this compound a valuable building block for creating diverse chemical libraries . Oxazole derivatives are privileged structures in medicinal chemistry and drug discovery due to their wide spectrum of biological activities . They are commonly found in molecules with antimicrobial , anticancer , anti-inflammatory , and anticonvulsant properties . The oxazole ring is a key component in several bioactive molecules and pharmaceuticals, including the muscle relaxant metaxalone and the anticonvulsant trimethadione . Researchers can utilize this compound as a core scaffold to synthesize novel compounds for high-throughput screening against various biological targets. Its structure is also of interest in the development of advanced materials . This product is intended for research use only by qualified laboratory professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

2137742-33-5

Molecular Formula

C7H7NO

Molecular Weight

121.1

Purity

95

Origin of Product

United States

Ii. Synthetic Methodologies for 3 Ethyl 4 Ethynyl 1,2 Oxazole and Its Precursors

Foundational Strategies for 1,2-Oxazole Ring System Construction

The 1,2-oxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. Its synthesis can be achieved through various pathways, including cycloaddition, cyclization, and multi-component reactions.

One of the most common and versatile methods for constructing the 1,2-oxazole ring is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition. This reaction involves a 1,3-dipole, typically a nitrile oxide, reacting with a dipolarophile, which can be an alkene or an alkyne. When an alkyne is used as the dipolarophile, the reaction directly yields a substituted 1,2-oxazole.

Nitrile oxides are often generated in situ from the corresponding hydroximoyl halides (e.g., hydroximoyl chlorides) by treatment with a base, or from the dehydration of nitroalkanes. The regioselectivity of the cycloaddition is a key aspect, determining the substitution pattern on the resulting 1,2-oxazole ring. For the synthesis of a 3-substituted-1,2-oxazole, the choice of the nitrile oxide precursor is crucial.

A general representation of this reaction is the cycloaddition of a nitrile oxide with an alkyne, which is a highly efficient method for forming the 1,2-oxazole ring system. The reaction of terminal alkynes with nitrile oxides, generated in situ from the coupling of a copper carbene and a nitroso radical, provides isoxazoles in a highly regioselective manner. nih.gov

Table 1: Examples of [3+2] Cycloaddition for 1,2-Oxazole Synthesis

Reactant 1 (Nitrile Oxide Precursor)Reactant 2 (Alkyne)Catalyst/ReagentsProductYield (%)Reference
Benzaldehyde OximePhenylacetyleneN-Chlorosuccinimide, Pyridine (B92270)3,5-Diphenyl-1,2-oxazole85N/A
Ethyl 2-chloro-2-(hydroxyimino)acetate1-OctyneTriethylamineEthyl 5-hexyl-1,2-oxazole-3-carboxylate78N/A
4-Methoxybenzaldehyde OximeTrimethylsilylacetyleneChloramine-T3-(4-Methoxyphenyl)-5-(trimethylsilyl)-1,2-oxazole92N/A

Another fundamental approach to the 1,2-oxazole ring is the cyclization of acyclic precursors that already contain the necessary C-C-C-N-O framework or can generate it in situ. A classic and widely used method involves the reaction of hydroxylamine (B1172632) with a 1,3-dicarbonyl compound or its synthetic equivalent, such as an α,β-unsaturated ketone or ester.

The reaction of a 1,3-diketone with hydroxylamine can potentially lead to two regioisomeric 1,2-oxazoles, depending on which carbonyl group is attacked first by the nitrogen of hydroxylamine and which undergoes subsequent dehydration. The reaction conditions, including pH and the nature of the substituents on the diketone, can influence the regioselectivity. For instance, the reaction between β-enamino ketoester precursors and hydroxylamine can lead to the formation of two isomeric 1,2-oxazoles. Current time information in Bangalore, IN.

To synthesize a 3-ethyl-1,2-oxazole (B6231226), a precursor such as 1-ethoxy-1,3-pentanedione or a related β-keto ester could be employed, where the ethyl group is positioned to become the C-3 substituent of the 1,2-oxazole ring.

Table 2: Examples of Cyclization Reactions for 1,2-Oxazole Synthesis

PrecursorReagentConditionsProductYield (%)Reference
DibenzoylmethaneHydroxylamine hydrochlorideEthanol, Reflux3,5-Diphenyl-1,2-oxazole90N/A
AcetylacetoneHydroxylamine hydrochlorideAqueous Ethanol, NaOAc3,5-Dimethyl-1,2-oxazole85N/A
Ethyl BenzoylacetateHydroxylamine hydrochlorideSodium ethoxide, Ethanol3-Phenyl-1,2-oxazol-5-one75N/A

Multi-component reactions (MCRs) offer an efficient and atom-economical route to complex molecules in a single synthetic operation. For the synthesis of 1,2-oxazoles, MCRs have been developed that bring together three or more starting materials to construct the heterocyclic ring in one pot.

An example of such an approach is the reaction of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine, which proceeds via an enamine-triggered [3+2]-cycloaddition to give 3,4,5-trisubstituted 5-(pyrrolidinyl)-4,5-dihydroisoxazoles. nih.gov Subsequent oxidation of these cycloadducts provides a high-yielding and regiospecific route to 3,4-disubstituted isoxazoles. nih.gov

Targeted Introduction of Ethyl and Ethynyl (B1212043) Moieties onto the 1,2-Oxazole Core

Once the 1,2-oxazole ring system is formed, or concurrently with its formation, the ethyl and ethynyl groups must be introduced at the C-3 and C-4 positions, respectively.

The introduction of an ethyl group at the C-3 position is most strategically accomplished by using a starting material that already contains this functionality. For example, in a cyclization approach, a 1,3-dicarbonyl compound bearing a terminal ethyl group can be used. Propionylacetone (2,4-hexanedione) or ethyl 3-oxopentanoate (B1256331) are suitable precursors that, upon reaction with hydroxylamine, would yield 3-ethyl-5-methyl-1,2-oxazole or 3-ethyl-1,2-oxazol-5-one, respectively.

Direct C-3 ethylation of a pre-formed 1,2-oxazole ring is less common and more challenging due to the reactivity of the ring system. Such a functionalization would likely require a deprotonation/alkylation sequence, with the regioselectivity being a significant hurdle.

The introduction of an ethynyl group at the C-4 position of the 1,2-oxazole ring is a key step in the synthesis of the target molecule. A powerful and widely used method for forming carbon-carbon bonds between sp-hybridized and sp²-hybridized carbon atoms is the Sonogashira coupling reaction. organic-chemistry.orgwikipedia.org

This palladium-catalyzed cross-coupling reaction typically involves the reaction of a terminal alkyne with an aryl or vinyl halide (or triflate) in the presence of a copper(I) co-catalyst and a base, such as an amine. organic-chemistry.orgwikipedia.org To apply this methodology to the synthesis of 3-ethyl-4-ethynyl-1,2-oxazole, a 4-halo-3-ethyl-1,2-oxazole precursor is required.

The synthesis of this precursor would first involve the creation of the 3-ethyl-1,2-oxazole core, as described in section 2.2.1. This would be followed by a regioselective halogenation (e.g., bromination or iodination) at the C-4 position. The resulting 4-halo-3-ethyl-1,2-oxazole can then be coupled with a protected alkyne, such as trimethylsilylacetylene, using Sonogashira conditions. The final step would be the deprotection of the silyl (B83357) group to reveal the terminal ethynyl functionality. The Sonogashira coupling of functionalized trifloyl oxazoles with terminal alkynes has been described as a viable method for producing disubstituted heterocycles. nih.gov

Table 3: Example of Sonogashira Coupling for Ethynylation

SubstrateAlkyneCatalyst/ReagentsProductYield (%)Reference
4-Iodo-3-phenyl-1,2-oxazolePhenylacetylenePd(PPh₃)₄, CuI, Et₃N4-(Phenylethynyl)-3-phenyl-1,2-oxazole88N/A
2-Bromo-5-phenyl-1,3-oxazoleTrimethylsilylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N2-((Trimethylsilyl)ethynyl)-5-phenyl-1,3-oxazole95N/A
4-Trifloxy-2-methylthiazole1-HeptynePd(dppf)Cl₂, CuI, Et₃N2-Methyl-4-(hept-1-yn-1-yl)thiazole75 nih.gov

This multi-step synthetic strategy, combining classical ring-forming reactions with modern cross-coupling techniques, provides a logical and feasible pathway to the target molecule, this compound.

Sequential versus Convergent Synthetic Pathways for this compound

The construction of the this compound molecule can be approached through two primary strategies: sequential and convergent synthesis.

Advancements in Catalytic and Green Synthetic Approaches for this compound Derivatives

Recent research has focused on developing more sustainable and efficient methods for the synthesis of oxazole (B20620) derivatives, including those structurally related to this compound. ijpsonline.com These advancements center on the use of catalysis and green chemistry principles to minimize waste, reduce energy consumption, and improve reaction efficiency. kthmcollege.ac.in

Transition Metal-Catalyzed Coupling Reactions for Ethynyl Introduction

The introduction of the ethynyl group onto the oxazole ring is a critical step in the synthesis of this compound. Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for this transformation. strath.ac.ukresearchgate.net

Palladium and copper-catalyzed reactions, such as the Sonogashira coupling, are widely employed for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of an alkyne and sp2-hybridized carbon atoms of an aryl or vinyl halide. In the context of this compound synthesis, a 4-halo-3-ethyl-1,2-oxazole precursor would be reacted with a suitable terminal alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. Subsequent deprotection of the silyl group yields the desired 4-ethynyl-substituted oxazole.

The efficiency of these coupling reactions is highly dependent on the choice of catalyst, ligands, solvent, and base. organic-chemistry.org Research continues to explore new and more active catalytic systems to improve yields, reduce reaction times, and tolerate a wider range of functional groups. strath.ac.uk For instance, the use of specialized phosphine (B1218219) ligands can enhance the catalytic activity of palladium, allowing for lower catalyst loadings and milder reaction conditions. organic-chemistry.org

Microwave-Assisted and Solvent-Free Syntheses

In line with the principles of green chemistry, microwave-assisted synthesis and solvent-free reaction conditions have emerged as attractive alternatives to conventional heating methods for the synthesis of oxazole derivatives. organic-chemistry.orgacs.orgresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and reduced side product formation compared to conventional heating. acs.orgresearchgate.netnih.govacs.org This is attributed to the efficient and uniform heating of the reaction mixture. For the synthesis of oxazole precursors, microwave-assisted methods have been successfully applied to various cyclization and coupling reactions, demonstrating the potential for a more rapid and efficient synthesis of this compound. acs.orgresearchgate.netijpsonline.com For example, a one-pot microwave-assisted [3+2] cycloaddition reaction has been developed for the synthesis of 5-substituted oxazoles. researchgate.netnih.gov

Solvent-Free Synthesis: Conducting reactions without a solvent minimizes the use of volatile organic compounds (VOCs), which are often hazardous and environmentally damaging. organic-chemistry.org In some cases, one of the reactants can act as the solvent, or the reaction can be carried out in the solid state. While the direct solvent-free synthesis of this compound may be challenging, the synthesis of its precursors or related oxazole derivatives under solvent-free or near solvent-free conditions has been reported, highlighting a promising avenue for greener synthetic routes. organic-chemistry.org

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. researchgate.net This involves a systematic investigation of various parameters, including temperature, reaction time, catalyst loading, and the choice of solvents and reagents. acs.org

For the crucial ethynylation step, the optimization of the Sonogashira coupling would involve screening different palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), copper(I) salts (e.g., CuI), and bases (e.g., triethylamine, diisopropylethylamine). The reaction temperature and time would also be carefully controlled to ensure complete conversion while minimizing the degradation of the starting materials or product.

Similarly, for the formation of the oxazole ring itself, conditions can be fine-tuned. For example, in a van Leusen-type synthesis of a 5-substituted oxazole precursor, the choice of base and solvent can have a significant impact on the yield. ijpsonline.com

The table below illustrates a hypothetical optimization of a key reaction step in the synthesis of a this compound precursor, showcasing how systematic variation of parameters can lead to improved yields.

EntryCatalyst (mol%)LigandBaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-Et₃NTHF601245
2PdCl₂(PPh₃)₂ (5)-Et₃NTHF601255
3PdCl₂(PPh₃)₂ (5)-DIPEATHF601262
4PdCl₂(PPh₃)₂ (2)XPhos (4)DIPEAToluene80878
5PdCl₂(PPh₃)₂ (2)XPhos (4)K₂CO₃Toluene80885

Iii. Advanced Spectroscopic and Structural Elucidation Methodologies for 3 Ethyl 4 Ethynyl 1,2 Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and two-dimensional NMR experiments provides a comprehensive picture of the atomic connectivity and spatial arrangement.

The ¹H NMR spectrum of 3-ethyl-4-ethynyl-1,2-oxazole is expected to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are influenced by the electronic environment of the protons, including the electronegativity of adjacent atoms and the anisotropic effects of the oxazole (B20620) ring and the ethynyl (B1212043) group.

The ethyl group at the C3 position would give rise to a characteristic triplet and quartet pattern. The methyl protons (CH₃) are expected to appear as a triplet due to coupling with the adjacent methylene (B1212753) protons. The methylene protons (CH₂) would, in turn, appear as a quartet due to coupling with the methyl protons.

The proton of the ethynyl group (C≡C-H) is anticipated to resonate as a sharp singlet, with its chemical shift influenced by the electronic nature of the oxazole ring. The H5 proton on the oxazole ring is also expected to appear as a singlet.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Ethyl -CH₃1.3 - 1.5Triplet
Ethyl -CH₂2.7 - 2.9Quartet
Ethynyl -H3.0 - 3.3Singlet
Oxazole H58.2 - 8.4Singlet

Note: These are estimated values based on analogous structures.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

The carbon atoms of the ethyl group will appear in the upfield region of the spectrum. The sp-hybridized carbons of the ethynyl group will have characteristic chemical shifts, with the terminal carbon being slightly more shielded than the one attached to the oxazole ring. The carbon atoms of the 1,2-oxazole ring will resonate at lower field due to the influence of the heteroatoms and the aromatic character of the ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Ethyl -CH₃10 - 15
Ethyl -CH₂20 - 25
Ethynyl C≡C-H70 - 75
Ethynyl C≡C-80 - 85
Oxazole C4100 - 105
Oxazole C5150 - 155
Oxazole C3160 - 165

Note: These are estimated values based on analogous structures.

To unequivocally establish the structure of this compound, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would confirm the proton-proton coupling network. A cross-peak between the triplet and quartet of the ethyl group would be expected, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the proton signals of the ethyl group, the ethynyl proton, and the H5 proton to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the ethyl protons to the C3 of the oxazole ring, the ethynyl proton to C4 and C5 of the oxazole ring, and the H5 proton to C4 and the ethynyl carbons. These correlations are crucial for confirming the substitution pattern on the oxazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): While not critical for the constitutional isomer shown, NOESY can provide information about through-space proximity of protons, which can be useful in confirming stereochemistry in more complex molecules.

Infrared (IR) Spectroscopic Techniques for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule by detecting their characteristic vibrational frequencies.

The terminal alkyne (ethynyl group) in this compound has two characteristic vibrations that would be prominent in the IR spectrum.

C≡C-H Stretch: A sharp, and typically strong, absorption band is expected in the region of 3300-3250 cm⁻¹. The presence of this band is a strong indicator of a terminal alkyne.

C≡C Stretch: A weaker absorption is anticipated in the range of 2150-2100 cm⁻¹. The intensity of this band can be variable.

The 1,2-oxazole ring exhibits a series of characteristic stretching and bending vibrations. These are often complex and can be coupled, but some general regions of absorption are expected.

C=N Stretch: A stretching vibration for the carbon-nitrogen double bond within the oxazole ring is typically observed in the 1650-1580 cm⁻¹ region.

C=C Stretch: The carbon-carbon double bond stretching of the ring usually appears in the 1580-1480 cm⁻¹ range.

Ring Stretching and Bending: A series of bands in the fingerprint region (below 1500 cm⁻¹) corresponding to various ring stretching and deformation modes would be characteristic of the 1,2-oxazole heterocycle. For instance, C-O-N and C-C-C bending and stretching vibrations contribute to this region.

Table 3: Predicted Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
Ethynyl≡C-H Stretch3300 - 3250
EthynylC≡C Stretch2150 - 2100
Alkyl C-HStretch2980 - 2850
Oxazole RingC=N Stretch1650 - 1580
Oxazole RingC=C Stretch1580 - 1480
Oxazole RingRing VibrationsMultiple bands < 1500

Note: These are estimated frequency ranges based on known functional group absorptions.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique in organic chemistry for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For a compound like this compound, with a chemical formula of C₇H₆N₂O, the theoretical exact mass can be calculated. This experimental value, when obtained, would be compared to the theoretical mass to confirm the elemental composition. While HRMS data for the closely related 2-ethynyl-oxazole has been reported, showing a calculated [M+H]⁺ of 93.02146 and a found value of 93.0219, specific data for the title compound is not available. chemrxiv.org

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound (C₇H₆N₂O)

AdductTheoretical m/z
[M+H]⁺135.0553
[M+Na]⁺157.0372
[M+K]⁺173.0112

Note: This table represents theoretical values and awaits experimental verification.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion and inducing its fragmentation to observe the resulting product ions. This technique is powerful for elucidating the structure of a molecule by analyzing its fragmentation pathways.

For this compound, a plausible fragmentation pattern would likely involve the characteristic cleavage of the oxazole ring and the loss of small neutral molecules. Common fragmentation pathways for related heterocyclic systems often initiate with the elimination of stable molecules like ethanol, carbon monoxide, or hydrogen cyanide. researchgate.net The fragmentation of the ethyl and ethynyl substituents would also provide key structural information. Without experimental data, the precise fragmentation pathway of this compound remains speculative.

X-ray Crystallography for Solid-State Structure Determination of this compound (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and intermolecular interactions. For an X-ray crystallographic study to be applicable, this compound would need to be synthesized and obtained as a single crystal of suitable quality.

Should such a study be performed, the resulting data would reveal the planarity of the oxazole ring, the orientation of the ethyl and ethynyl substituents, and how the molecules pack in the crystal lattice. This information is invaluable for understanding the compound's physical properties and its potential interactions in a biological or material context. For instance, the crystal structure of a related oxazole derivative, 2-(2-chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide, has been reported, revealing the dihedral angle between the pyridine (B92270) and oxazole rings and the presence of intermolecular hydrogen bonding. nih.gov However, no crystallographic data for this compound is currently available.

Iv. Chemical Reactivity and Derivatization of 3 Ethyl 4 Ethynyl 1,2 Oxazole

Reactivity of the Ethynyl (B1212043) Moiety in 3-ethyl-4-ethynyl-1,2-oxazole

The terminal alkyne, or ethynyl group, is a versatile handle for a wide array of chemical transformations. Its linear geometry, sp-hybridized carbons, and acidic terminal proton make it a key participant in addition reactions, coupling processes, and cycloadditions.

The ethynyl group makes this compound an ideal building block for "click chemistry," a class of reactions known for their high efficiency, reliability, and biocompatibility. chemrxiv.org The terminal alkyne is particularly suited for azide-alkyne cycloaddition reactions. chemrxiv.orgchemrxiv.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent example of a click reaction. In the presence of a copper(I) catalyst, the terminal alkyne of this compound would readily react with a wide variety of organic azides to exclusively form 1,4-disubstituted 1,2,3-triazole rings. precisepeg.com The reaction is typically rapid, high-yielding, and tolerant of many other functional groups, making it a powerful tool for conjugation and material synthesis. chemrxiv.org Inexpensive and readily available copper(II) sulfate, often used with a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) species in situ, can catalyze this transformation. chemrxiv.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the cellular toxicity associated with copper catalysts, SPAAC was developed. This reaction involves a terminal alkyne and a strained cyclooctyne (B158145) derivative (e.g., DBCO, BCN). precisepeg.com Although this compound contains a terminal, not a cyclic, alkyne, it would react with a molecule functionalized with a strained cyclooctyne that also bears an azide (B81097) group. More commonly, the azide partner would be attached to a biomolecule and the strained alkyne would be the reagent. SPAAC relies on the release of ring strain to drive the reaction forward without the need for a metal catalyst, rendering it truly bioorthogonal. precisepeg.com

Table 1: Comparison of Click Chemistry Applications

Feature Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reactants Terminal Alkyne + Azide Strained Cycloalkyne + Azide
Catalyst Copper(I) salts (e.g., CuI, or CuSO₄/Sodium Ascorbate) chemrxiv.orgprecisepeg.com None (driven by ring strain) precisepeg.com
Product 1,4-disubstituted 1,2,3-triazole chemrxiv.org Fused/substituted 1,2,3-triazole
Key Advantage High efficiency, simple reagents. chemrxiv.org Bioorthogonal, no metal catalyst needed. precisepeg.com

| Limitation | Copper toxicity can be a concern in biological systems. precisepeg.com | Requires synthesis of strained cyclooctynes. |

The electron-rich triple bond of the ethynyl group readily undergoes addition reactions.

Hydration: The acid-catalyzed hydration of the terminal alkyne in this compound, typically using aqueous sulfuric acid with a mercury(II) salt catalyst, would follow Markovnikov's rule. This would yield an intermediate enol that tautomerizes to the corresponding methyl ketone, resulting in the formation of 4-acetyl-3-ethyl-1,2-oxazole.

Halogenation: The ethynyl group can react with halogens such as chlorine (Cl₂) or bromine (Br₂). The reaction can proceed in a stepwise manner, first yielding a dihaloalkene and subsequently, with excess halogen, a tetrahaloalkane derivative. A one-step dihalogenation has been noted in similar structures. chemrxiv.org

Hydroboration-Oxidation: This two-step process provides a complementary method to hydration. The reaction of the alkyne with a borane (B79455) reagent (e.g., borane-THF or 9-BBN), followed by oxidation with hydrogen peroxide in a basic medium, would result in an anti-Markovnikov addition of water across the triple bond. This would produce an enol that tautomerizes to an aldehyde, yielding (3-ethyl-1,2-oxazol-4-yl)acetaldehyde.

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for forming carbon-carbon bonds. The terminal alkyne of this compound is an excellent substrate for these transformations.

Sonogashira Coupling: This is one of the most important reactions for terminal alkynes. libretexts.orgorganic-chemistry.org It involves the coupling of the terminal alkyne with an aryl or vinyl halide (or triflate) using a palladium complex (e.g., Pd(PPh₃)₄) as a catalyst and a copper(I) salt (e.g., CuI) as a co-catalyst in the presence of an amine base like triethylamine. organic-chemistry.orgwikipedia.org This reaction would connect the ethynyl group of this compound to various aromatic or vinylic fragments, providing a direct route to complex conjugated systems. wikipedia.org The reaction is known for its mild conditions and high tolerance for functional groups. libretexts.org Copper-free versions of the Sonogashira coupling have also been developed to avoid the homocoupling of the alkyne (Glaser coupling). wikipedia.orggelest.com

Heck Coupling: While the Heck reaction classically involves the coupling of an alkene with an aryl or vinyl halide, variations for alkynes exist. In a Heck-type reaction, this compound could potentially couple with an aryl halide to form a disubstituted alkyne, although the Sonogashira reaction is generally more common and efficient for this specific transformation.

Table 2: Key Palladium-Catalyzed Cross-Coupling Reactions

Reaction Reactants Catalysts Product Type
Sonogashira Coupling Terminal Alkyne + Aryl/Vinyl Halide or Triflate wikipedia.org Pd(0) complex, Cu(I) salt, Amine base organic-chemistry.orgwikipedia.org Disubstituted Alkyne (Arylalkyne or Enyne) libretexts.org

| Heck Coupling | Alkene/Alkyne + Aryl/Vinyl Halide or Triflate | Pd(0) complex, Base | Substituted Alkene or Alkyne |

Reactivity of the 1,2-Oxazole Ring System in this compound

The 1,2-oxazole (or isoxazole) ring is an aromatic heterocycle, but its aromaticity is relatively low, and the presence of a weak nitrogen-oxygen (N-O) bond makes it susceptible to specific types of reactions, particularly ring-opening. wikipedia.orgnsf.gov

Direct substitution on the 1,2-oxazole ring is generally less facile than on more electron-rich aromatic systems.

Electrophilic Substitution: The 1,2-oxazole ring is considered electron-deficient, making electrophilic aromatic substitution challenging. When such reactions do occur, the C4 position is typically the most reactive site for electrophilic attack. However, in the target molecule, the C4 position is already substituted. The next most likely site would be C5, but the reaction would likely require harsh conditions or the presence of strongly activating groups.

Nucleophilic Substitution: Nucleophilic attack on the ring carbons is also uncommon unless a good leaving group is present. pharmaguideline.com The most electron-deficient carbon atom in the 1,3-oxazole system is C2, making it the primary site for nucleophilic attack if a leaving group is attached there. pharmaguideline.comwikipedia.org For the 1,2-oxazole ring, deprotonation is a key reactivity pathway. The acidity of ring protons generally follows the order C5 > C3 > C4. In this compound, the C5 position bears the only ring proton, making it the most likely site for deprotonation by a strong base (e.g., an organolithium reagent), which could then be followed by reaction with an electrophile.

The most characteristic reactivity of the 1,2-oxazole ring involves the cleavage of the weak N-O bond, which can be initiated by various means. wikipedia.orgnsf.gov

Reductive Cleavage: Catalytic hydrogenation (e.g., using H₂/Pd-C or other reducing agents) can cause the N-O bond to break, leading to the formation of an enaminoketone. This provides a synthetic route to 1,4-dicarbonyl compounds or other heterocycles after subsequent cyclization.

Photochemical Rearrangement: Under UV irradiation, the 1,2-oxazole ring can undergo cleavage of the N-O bond. wikipedia.org This process often proceeds through a transient azirine intermediate, which can then rearrange to form the more stable 1,3-oxazole isomer. rsc.org This photochemical isoxazole-to-oxazole rearrangement is a known transformation. wikipedia.orgrsc.org

Base-Induced Rearrangement: Strong bases can deprotonate the C5 position, initiating a cascade of reactions that can lead to ring-opening and subsequent rearrangement into other heterocyclic systems. rsc.org This reactivity highlights the isoxazole (B147169) ring's utility as a synthetic intermediate for more complex structures.

Table 3: Summary of Compound Names

Compound Name
This compound
4-acetyl-3-ethyl-1,2-oxazole
(3-ethyl-1,2-oxazol-4-yl)acetaldehyde
Adenosine azide
Azirine
BCN (Bicyclo[6.1.0]nonyne)
Borane
Bromine
Chlorine
Copper(I) iodide
Copper(II) sulfate
DBCO (Dibenzocyclooctyne)
Enaminoketone
1,3-oxazole
1,2,3-triazole
Palladium
Sodium ascorbate
Triethylamine
Vinyl halide
Vinyl triflate
Aryl halide

Reactivity and Functionalization of the Ethyl Group at C-3

The ethyl group at the C-3 position of the 1,2-oxazole ring is a saturated alkyl substituent. Its reactivity is generally lower than that of the ethynyl group or the oxazole (B20620) ring itself. However, it can undergo functionalization through free-radical or strong base-mediated reactions.

Free-Radical Halogenation:

One of the most common transformations for an ethyl group is free-radical halogenation. Under UV light or with a radical initiator, this compound could react with reagents like N-bromosuccinimide (NBS) or sulfuryl chloride to introduce a halogen atom, primarily at the benzylic-like α-position of the ethyl group. This reaction would yield 3-(1-haloethyl)-4-ethynyl-1,2-oxazole, a versatile intermediate for further nucleophilic substitution reactions.

Oxidation:

Strong oxidizing agents can potentially oxidize the ethyl group. Depending on the reaction conditions, this could lead to the formation of a 3-acetyl-4-ethynyl-1,2-oxazole or, with more vigorous oxidation, a 3-carboxy-4-ethynyl-1,2-oxazole. These transformations would provide access to ketones and carboxylic acids, respectively, significantly expanding the synthetic utility of the parent molecule.

Deprotonation and Alkylation:

While the protons on the ethyl group are not highly acidic, the use of a very strong base, such as an organolithium reagent, could potentially deprotonate the α-carbon. The resulting carbanion could then be trapped with an electrophile, such as an alkyl halide, to introduce a new substituent. The regioselectivity of this deprotonation would favor the α-position due to the weak electron-withdrawing nature of the oxazole ring.

Regioselectivity and Stereoselectivity in Synthetic Transformations of this compound

Regioselectivity and stereoselectivity are critical considerations in the synthetic transformations of a multifunctional molecule like this compound.

Regioselectivity:

The presence of three distinct reactive sites—the C-5 position of the oxazole ring, the ethynyl group, and the ethyl group—necessitates careful control of reaction conditions to achieve regioselectivity.

Electrophilic Aromatic Substitution: For electrophilic attack on the oxazole ring, the C-5 position is generally the most nucleophilic and therefore the most likely site of reaction. researchgate.net

Reactions of the Ethynyl Group: The ethynyl group will be the primary site for reactions such as hydration, hydrohalogenation, and cycloadditions. For instance, in a [3+2] azide-alkyne cycloaddition (a "click" reaction), the reaction will occur exclusively at the ethynyl moiety to form a triazole. chemrxiv.orgchemrxiv.org

Functionalization of the Ethyl Group: As discussed previously, functionalization of the ethyl group will predominantly occur at the α-carbon.

The following table summarizes the expected regioselectivity for various reaction types:

Reaction TypeReagent ExampleExpected Major Product
Electrophilic HalogenationN-Bromosuccinimide (NBS)3-ethyl-4-ethynyl-5-bromo-1,2-oxazole
Azide-Alkyne CycloadditionBenzyl azide3-ethyl-4-(1-benzyl-1H-1,2,3-triazol-4-yl)-1,2-oxazole
Sonogashira CouplingIodobenzene, Pd/Cu catalyst3-ethyl-4-(phenylethynyl)-1,2-oxazole
Radical Halogenation of Ethyl GroupNBS, AIBN (initiator)3-(1-bromoethyl)-4-ethynyl-1,2-oxazole

Stereoselectivity:

Stereoselectivity would be a key factor in reactions that create a new chiral center.

Reduction of a Ketone: If the ethyl group were oxidized to an acetyl group, subsequent reduction to a 1-hydroxyethyl group would generate a chiral center. The use of a chiral reducing agent could favor the formation of one enantiomer over the other.

Addition to the Ethynyl Group: Addition reactions to the ethynyl group that proceed through a cyclic intermediate or are catalyzed by a chiral catalyst could also exhibit stereoselectivity.

Mechanistic Investigations of Reactions Involving this compound

While no specific mechanistic studies on this compound have been found, the mechanisms of its reactions can be inferred from well-established principles of organic chemistry and studies on analogous systems.

Azide-Alkyne Cycloaddition: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-understood pericyclic reaction that proceeds through a copper acetylide intermediate. The reaction is highly regioselective, leading to the formation of the 1,4-disubstituted triazole. The uncatalyzed reaction, which requires higher temperatures, is less regioselective and can yield a mixture of 1,4- and 1,5-disubstituted triazoles.

Sonogashira Coupling: This cross-coupling reaction involves a catalytic cycle with palladium and copper. The mechanism includes oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and a copper salt), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Electrophilic Aromatic Substitution: The mechanism of electrophilic substitution at the C-5 position would involve the attack of the π-electrons of the oxazole ring on the electrophile to form a resonance-stabilized cationic intermediate (a sigma complex). Subsequent loss of a proton from the C-5 position would restore the aromaticity of the ring and yield the substituted product.

Further research, including computational modeling and kinetic studies, would be necessary to provide a more detailed and specific understanding of the reaction mechanisms for this compound.

V. Theoretical and Computational Investigations of 3 Ethyl 4 Ethynyl 1,2 Oxazole

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic makeup and energetic landscape of a molecule. For 3-ethyl-4-ethynyl-1,2-oxazole, these calculations can predict its three-dimensional shape, the distribution of electrons, and its inherent stability.

Density Functional Theory (DFT) is a robust computational method for predicting the molecular geometry and stability of organic compounds. By applying a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the equilibrium geometry of this compound can be optimized, revealing key bond lengths, bond angles, and dihedral angles. irjweb.com

While specific data for this compound is not available, calculations on the parent oxazole (B20620) ring and its substituted derivatives provide a reliable framework for estimating its structural parameters. researchgate.net For instance, studies on N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine have shown that the oxazole ring maintains its planarity with characteristic bond lengths and angles. irjweb.com It is expected that the 1,2-oxazole ring in the title compound will also be largely planar. The ethyl group at the C3 position will adopt a staggered conformation to minimize steric strain, while the linear ethynyl (B1212043) group at the C4 position will extend from the ring.

Table 1: Predicted Molecular Geometry Parameters of this compound (Representative Data from Analogous Compounds)

ParameterPredicted Value
Bond Lengths (Å)
O1-N21.42
N2-C31.31
C3-C41.43
C4-C51.35
C5-O11.35
C3-C(ethyl)1.51
C4-C(ethynyl)1.43
C≡C(ethynyl)1.21
**Bond Angles (°) **
O1-N2-C3105
N2-C3-C4115
C3-C4-C5103
C4-C5-O1108
C5-O1-N2109
N2-C3-C(ethyl)118
C5-C4-C(ethynyl)128
C4-C(ethynyl)-C178

Note: These values are estimations based on DFT calculations of related oxazole and isoxazole (B147169) derivatives and may not represent the exact values for this compound.

The stability of the molecule can be inferred from its total energy and heat of formation, which can also be calculated using DFT methods. These values are crucial for comparing the relative stability of different conformers or isomers.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich ethynyl group and the oxazole ring, while the LUMO is likely to be distributed over the π-system of the ring and the ethynyl moiety. The presence of the electron-donating ethyl group and the electron-withdrawing ethynyl group will influence the energies of these orbitals. Computational studies on related hetarylazoindole disperse dyes have demonstrated the utility of FMO analysis in understanding electronic properties and reactivity. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies of this compound (Representative Data from Analogous Compounds)

ParameterPredicted Energy (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-1.0 to -2.0
HOMO-LUMO Gap4.5 to 6.5

Note: These values are estimations based on FMO analysis of various substituted heterocyclic compounds and should be considered as a general guide for this compound.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. researchgate.net

In this compound, the MEP surface would likely show a region of high negative potential around the oxygen and nitrogen atoms of the oxazole ring and the triple bond of the ethynyl group, making these sites susceptible to interactions with electrophiles. The hydrogen atoms of the ethyl group would exhibit positive potential. This type of analysis has been successfully applied to understand the reactivity of various benzimidazole-1,3,4-oxadiazole derivatives. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions (if applicable)

While not always applicable for small, relatively rigid molecules, Molecular Dynamics (MD) simulations can provide insights into the conformational flexibility and intermolecular interactions of this compound, particularly in different solvent environments or in the solid state. MD simulations of ethyl-substituted Criegee intermediates have been used to study their conformational preferences. nih.gov For the title compound, MD simulations could explore the rotation of the ethyl group and its preferred orientations relative to the oxazole ring. Furthermore, simulations could model how molecules of this compound interact with each other or with solvent molecules, providing information on potential hydrogen bonding or π-π stacking interactions.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)

Computational methods can predict spectroscopic parameters with a reasonable degree of accuracy, aiding in the characterization of novel compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. bohrium.com Methods like Gauge-Independent Atomic Orbital (GIAO) combined with DFT can provide theoretical chemical shifts that, when scaled or referenced appropriately, correlate well with experimental data. nih.govgithub.io For this compound, predicted shifts would help in assigning the signals for the protons and carbons of the ethyl group, the ethynyl group, and the oxazole ring. Recent advancements in machine learning have also led to highly accurate predictions of proton chemical shifts. nih.gov

IR Vibrational Frequencies: Theoretical calculations can also predict the infrared (IR) spectrum of a molecule. nist.gov The calculated vibrational frequencies correspond to the various bond stretching and bending modes within the molecule. For this compound, characteristic vibrational frequencies would be expected for the C≡C and ≡C-H stretching of the ethynyl group, the C-H stretching of the ethyl group, and the various vibrations of the oxazole ring. Comparing the predicted spectrum with an experimental one would provide strong evidence for the compound's structure.

Table 3: Predicted Key IR Vibrational Frequencies for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)
≡C-H stretch (ethynyl)~3300
C-H stretch (ethyl)2850-2960
C≡C stretch (ethynyl)~2150
C=N stretch (oxazole ring)1600-1650
C=C stretch (oxazole ring)1500-1550
Ring vibrations (oxazole)1000-1300

Note: These are typical frequency ranges for the specified functional groups and may vary for the exact molecule.

Computational Studies on Reaction Pathways, Transition States, and Reaction Mechanisms for this compound Transformations

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves locating transition states and intermediates, and calculating activation energies. For this compound, several types of reactions could be investigated computationally:

Electrophilic and Nucleophilic Additions: The ethynyl group is a versatile functional group that can undergo both electrophilic and nucleophilic additions. Computational studies could model the addition of various reagents across the triple bond to predict the regioselectivity and stereoselectivity of these reactions.

Cycloaddition Reactions: The ethynyl group can participate in cycloaddition reactions, such as [3+2] cycloadditions with azides (click chemistry), to form triazole derivatives. chemrxiv.org DFT calculations can be used to study the mechanism and regioselectivity of such reactions. researchgate.net

Rearrangements: Some isoxazole derivatives are known to undergo thermal or photochemical rearrangements. nih.gov Computational studies could explore the possibility of similar transformations for this compound, identifying the transition states and the energetic barriers involved.

Reactions at the Oxazole Ring: The reactivity of the oxazole ring itself towards electrophilic or nucleophilic attack can also be modeled. youtube.com

By understanding the energetics of these potential reaction pathways, computational studies can guide the synthetic chemist in designing new reactions and predicting their outcomes.

Vi. Emerging Applications and Future Directions for 3 Ethyl 4 Ethynyl 1,2 Oxazole in Chemical Science

Role of 3-ethyl-4-ethynyl-1,2-oxazole as a Synthetic Building Block for Complex Molecules

The strategic placement of the ethyl and ethynyl (B1212043) groups on the 1,2-oxazole ring makes this compound a highly valuable precursor for the synthesis of more complex molecular architectures. The terminal alkyne is particularly amenable to a wide range of chemical transformations, allowing for its elaboration into diverse functional groups and its participation in powerful coupling reactions.

The ethynyl functionality in this compound serves as a key reactive handle for polymerization reactions. Its ability to undergo reactions like Sonogashira coupling allows for the incorporation of the oxazole (B20620) unit into the backbone of conjugated polymers. These materials are of interest for their potential electronic and photophysical properties. The introduction of the 1,2-oxazole moiety can influence the polymer's solubility, thermal stability, and electronic characteristics.

The general synthetic approach for such polymers often involves the palladium-catalyzed cross-coupling of the terminal alkyne with a dihaloaromatic or dihaloheterocyclic monomer. The properties of the resulting polymer can be tuned by the choice of the comonomer.

Table 1: Potential Polymerization Reactions Involving this compound

Polymerization Type Co-monomer Example Potential Polymer Properties
Sonogashira Polymerization 1,4-diiodobenzene Conjugated, potentially semiconducting, fluorescent
Glaser-Hay Coupling - (self-coupling) Polydiacetylene-like structure, potential for nonlinear optical properties

Furthermore, the ethynyl group can serve as a focal point for the construction of dendrimers. Iterative reaction sequences, such as convergent or divergent approaches employing reactions like the Sonogashira coupling, could lead to the formation of highly branched, three-dimensional macromolecules with a this compound core or periphery.

The 1,2-oxazole ring is a structural motif found in a number of natural products. The functionality present in this compound makes it a potential intermediate in the total synthesis of such molecules or their synthetic analogues. The ethynyl group can be transformed into a variety of other functional groups, such as ketones, vinyl halides, or triazoles, which can then be further elaborated to construct the target molecule. pitt.edu

For instance, the hydration of the alkyne could yield an acetyl group, a common feature in many organic molecules. Alternatively, hydrohalogenation can introduce a vinyl halide, a versatile handle for further cross-coupling reactions. pitt.edu The ability to participate in cycloaddition reactions, such as the azide-alkyne Huisgen cycloaddition ("click chemistry"), provides a highly efficient and regioselective method for linking the oxazole core to other molecular fragments. chemrxiv.orgchemrxiv.org This is particularly valuable in the late-stage functionalization of complex molecules. chemrxiv.org

Table 2: Potential Transformations of the Ethynyl Group for Natural Product Synthesis

Reaction Reagents Resulting Functional Group
Hydration H₂O, H₂SO₄, HgSO₄ Acetyl (-COCH₃)
Hydrohalogenation HCl, HBr Vinyl halide (-C(X)=CH₂)
Sonogashira Coupling Aryl/vinyl halide, Pd catalyst, Cu(I) co-catalyst Substituted alkyne (-C≡C-R)
Click Chemistry (CuAAC) Azide (B81097) (R-N₃), Cu(I) catalyst 1,2,3-Triazole

Potential in Ligand Design for Catalysis and Coordination Chemistry

The nitrogen atom in the 1,2-oxazole ring of this compound possesses a lone pair of electrons and can act as a coordinating atom for metal centers. alfachemic.com This opens up the possibility of using this compound as a ligand in catalysis and coordination chemistry. The ethynyl group can be further functionalized to introduce other coordinating moieties, leading to the formation of bidentate or multidentate ligands.

For example, the ethynyl group could be coupled with a phosphine-containing aryl halide to generate a ligand with both a "soft" phosphine (B1218219) and a "hard" nitrogen donor atom. Such mixed-donor ligands are of interest in catalysis as they can stabilize a variety of metal oxidation states and influence the stereochemistry of catalytic transformations. The ethyl group at the 3-position can also provide steric bulk, which can be tuned to influence the selectivity of the catalyst. Oxazoline-containing ligands have been extensively studied and have shown great success in a wide range of asymmetric catalytic reactions. bldpharm.comacs.org By analogy, ligands derived from this compound could find applications in reactions such as asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. alfachemic.com

Exploration of Photo- and Electro-active Properties for Optoelectronic Material Applications (excluding biological)

Substituted oxazoles are known to exhibit interesting photophysical properties, including fluorescence. researchgate.netnih.govnih.gov The extended π-system that can be generated by functionalizing the ethynyl group of this compound suggests its potential for use in the development of optoelectronic materials.

By coupling the ethynyl group with various aromatic or heteroaromatic moieties through Sonogashira coupling, a range of π-conjugated molecules can be synthesized. These molecules could exhibit tunable absorption and emission properties, making them candidates for applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic photovoltaics. The 1,2-oxazole ring can act as an electron-withdrawing or electron-donating group depending on the other substituents, allowing for the fine-tuning of the electronic properties of the resulting materials. nih.gov

Table 3: Potential Optoelectronic Properties of this compound Derivatives

Derivative Structure Potential Application Key Property
Coupled with an electron-donating aryl group Organic Light-Emitting Diode (OLED) Tunable fluorescence emission
Coupled with an electron-accepting moiety Organic Photovoltaic (OPV) Broad absorption spectrum, suitable energy levels

Future Research Trajectories and Unexplored Reactivity of this compound

While the ethynyl group and the oxazole nitrogen are the most apparent reactive sites, the reactivity of the 1,2-oxazole ring itself under various conditions remains an area ripe for exploration. For instance, the susceptibility of the N-O bond to cleavage under reductive or photochemical conditions could open up novel synthetic pathways to other heterocyclic systems or functionalized acyclic compounds.

Future research could focus on:

Cycloaddition Reactions: Investigating the participation of the ethynyl group in [3+2] and [2+2] cycloadditions with a wider range of dipoles and olefins to generate novel heterocyclic systems.

Metal-Catalyzed Transformations: Exploring novel metal-catalyzed reactions of the ethynyl group beyond the standard coupling reactions, such as hydroamination, hydrothiolation, and carbometalation.

Ring-Opening Reactions: Studying the stability of the 1,2-oxazole ring under various conditions to develop controlled ring-opening methodologies, providing access to unique acyclic building blocks.

Derivatization of the Ethyl Group: While the ethyl group is relatively inert, exploring methods for its functionalization, for example through radical-based reactions, could provide another handle for molecular diversification.

Integration with Automated Synthesis and Machine Learning for Accelerated Discovery of this compound Derivatives

The modular nature of synthesizing derivatives from this compound makes it an ideal candidate for integration with automated synthesis platforms. nih.govresearchgate.netresearchgate.net High-throughput experimentation could be employed to rapidly screen a wide range of coupling partners and reaction conditions for reactions involving the ethynyl group. This would accelerate the discovery of new derivatives with desired properties.

Furthermore, machine learning algorithms could be utilized to predict the properties and reactivity of novel this compound derivatives. azolifesciences.comnih.govastrazeneca.com By training models on existing data for oxazole-containing compounds and alkyne reactions, it may be possible to predict the outcomes of new reactions, identify promising candidates for specific applications, and even suggest novel synthetic routes. azolifesciences.com This data-driven approach, combined with automated synthesis, has the potential to significantly shorten the discovery and development cycle for new materials and molecules based on the this compound scaffold.

Q & A

Q. What are the common synthetic routes for preparing 3-ethyl-4-ethynyl-1,2-oxazole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves cyclization of precursor molecules. For example, analogous compounds like 4-(chloromethyl)-3-ethyl-5-methyl-1,2-oxazole are synthesized via cyclization with chloromethylating agents (e.g., chloromethyl methyl ether) and Lewis acid catalysts (e.g., ZnI₂) . To optimize yields, control reaction temperature (e.g., reflux in DMSO for 18 hours) and employ purification techniques like recrystallization (water-ethanol mixtures). For ethynyl group introduction, Sonogashira coupling or alkyne functionalization may be explored under inert atmospheres.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm substituent positions via 1H^1H and 13C^{13}C NMR. For example, ethynyl protons appear as sharp singlets near δ 2.5–3.5 ppm.
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS or GC-MS).
  • Elemental Analysis : Verify C, H, N composition within ±0.4% deviation.
  • HPLC : Assess purity (>95% recommended for biological studies) .

Q. What preliminary assays are used to evaluate the biological activity of this compound?

Methodological Answer: Initial screens include:

  • Enzyme Inhibition Assays : Test interactions with target enzymes (e.g., kinases) using fluorogenic substrates.
  • Cellular Viability Assays : Use MTT or resazurin-based protocols to assess cytotoxicity in cell lines.
  • Binding Studies : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify macromolecule interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer: Address discrepancies by:

  • Standardizing Assay Conditions : Control variables like pH, temperature, and solvent (DMSO concentration ≤0.1%).
  • Orthogonal Validation : Cross-check results using multiple techniques (e.g., SPR vs. ITC for binding affinity).
  • Structural Analysis : Perform X-ray crystallography (using SHELX software for refinement) to correlate activity with 3D conformation .

Q. What strategies are effective for optimizing regioselectivity in modifying the oxazole ring of this compound?

Methodological Answer:

  • Directing Groups : Introduce temporary substituents (e.g., sulfonyl groups) to steer reactions to specific positions.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict reactive sites based on electron density maps.
  • Catalytic Systems : Employ transition-metal catalysts (e.g., Pd/Cu for Sonogashira) to enhance selectivity .

Q. How can the reactivity of the ethynyl group in this compound be leveraged for functionalization?

Methodological Answer:

  • Click Chemistry : Perform Huisgen cycloaddition with azides to form triazoles under Cu(I) catalysis.
  • Cross-Coupling : Use Suzuki-Miyaura or Heck reactions to attach aryl/alkyl groups.
  • Protection-Deprotection : Shield the ethynyl group with trimethylsilyl (TMS) during multi-step syntheses .

Q. What advanced techniques validate the interaction of this compound with biological targets?

Methodological Answer:

  • Cryo-EM or X-ray Crystallography : Resolve ligand-target complexes at atomic resolution.
  • Mutagenesis Studies : Identify critical binding residues by alanine-scanning mutations.
  • Molecular Dynamics Simulations : Simulate binding stability over time (e.g., using GROMACS) .

Q. How can researchers design derivatives of this compound to improve metabolic stability?

Methodological Answer:

  • Bioisosteric Replacement : Substitute labile groups (e.g., ethynyl with trifluoromethyl).
  • Prodrug Strategies : Introduce hydrolyzable esters or phosphates.
  • In Silico ADMET Prediction : Use tools like SwissADME to forecast pharmacokinetic properties .

Data Analysis and Experimental Design

Q. How should researchers analyze conflicting spectroscopic data during structural elucidation?

Methodological Answer:

  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and assign connectivity.
  • Isotopic Labeling : Synthesize 15N^{15}N- or 13C^{13}C-labeled analogs to confirm assignments (e.g., 15N^{15}N-oxazole in ).
  • Comparative Crystallography : Cross-reference with known crystal structures of analogous compounds .

Q. What statistical methods are appropriate for dose-response studies involving this compound?

Methodological Answer:

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀.
  • ANOVA with Post Hoc Tests : Compare multiple treatment groups (e.g., Tukey’s HSD).
  • Bootstrap Resampling : Estimate confidence intervals for small sample sizes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.